4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone
Description
Structural Classification Within the Quinoline Family
Quinoline derivatives are classified based on substitution patterns and fused ring systems. 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone belongs to the 2-quinolinone subclass, where a ketone group replaces the hydroxyl group at the 2-position of the quinoline core. Key structural features include:
The pyrrolidine group introduces conformational flexibility, while the quinolinone core contributes to π-π stacking interactions, a trait exploited in drug design. Compared to simpler quinolines like chloroquine, this compound’s substitution at C4 enhances its potential for targeted molecular interactions.
Historical Context of Quinoline Derivative Development
Quinoline chemistry emerged in the 19th century with the isolation of quinine from cinchona bark. Synthetic quinoline derivatives gained prominence in the 20th century, driven by antimalarial research. The development of this compound reflects advances in:
- Regioselective substitution : Modern methods like microwave-assisted synthesis and transition-metal catalysis enable precise functionalization at C4.
- Diversity-oriented synthesis : The compound is part of libraries exploring substituent effects on bioactivity.
- Structural hybridization : Incorporating pyrrolidine aligns with trends in enhancing pharmacokinetic properties.
For example, Madrid et al. (2005) demonstrated that substitutions on the quinoline B-ring significantly influence antimalarial activity, paving the way for analogs like this compound.
Significance in Heterocyclic Chemistry Research
This compound exemplifies the strategic fusion of heterocycles to optimize physicochemical and biological properties. Its significance includes:
- Drug discovery : Quinolinones exhibit antimicrobial, anticancer, and anti-inflammatory activities. The pyrrolidine moiety may enhance blood-brain barrier penetration, relevant to CNS-targeted therapies.
- Synthetic methodology : Its preparation involves:
General synthesis steps (simplified):
1. Condensation of aniline derivatives with Meldrum’s acid to form quinolinone cores.
2. Mannich reaction with pyrrolidine and formaldehyde to install the C4 substituent.
- Material science : The conjugated quinoline system supports applications in organic electronics, while the pyrrolidine group aids solubility.
In recent studies, analogs of this compound showed promise as kinase inhibitors and antimicrobial agents, underscoring its versatility.
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-14-9-11(10-16-7-3-4-8-16)12-5-1-2-6-13(12)15-14/h1-2,5-6,9H,3-4,7-8,10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWECBMRVJKRHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695034 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-55-6 | |
| Record name | 4-[(Pyrrolidin-1-yl)methyl]quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Experimental Conditions and Findings
- Starting Material : Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate or kynurenic acid amides.
- Amines Used : Secondary amines including pyrrolidine, piperidine, and morpholine.
- Formaldehyde Source : Aqueous formaldehyde solution (typically 22%).
- Solvents Tested : Acetonitrile, N,N-dimethylformamide, ethanol, and 1,4-dioxane.
- Optimal Conditions : Reflux in 1,4-dioxane at 110 °C for 5 hours.
- Reaction Outcome : Formation of aminoalkylated quinolinone derivatives with high regioselectivity and good yields.
Key Observations
- The reaction proceeds via aminoalkylation at the quinolinone ring, favoring the oxo form (quinolin-4(1H)-one) over the enol tautomer.
- The reaction medium is sufficiently basic to hydrolyze ester groups when present.
- Pyrrolidine as the secondary amine leads to effective substitution, yielding the target 4-(pyrrolidin-1-ylmethyl)quinolinone derivatives.
- Amidation followed by aminoalkylation sequence improves yields compared to the reverse order.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate + Pyrrolidine + Formaldehyde (22%) | Reflux in 1,4-dioxane at 110 °C for 5 h | 70-80 | Aminoalkylation at C-4 position |
| 2 | Hydrolysis of ester under basic conditions | Conversion to carboxylic acid derivative | - | Occurs during reaction |
Alternative Synthetic Routes Involving Quinazolinone Intermediates
Although quinazolinone derivatives are structurally related, their synthetic routes provide insight into methodologies applicable to quinolinones.
- Amidation of anthranilic acid esters with chloroacetyl chloride followed by reaction with secondary amines (including pyrrolidine) can yield aminoalkylated intermediates.
- Cyclization using hydrazine hydrate in n-butanol under reflux conditions affords quinazolinone derivatives.
- Aminoalkylation can be performed on quinazolinone intermediates using formaldehyde and secondary amines under reflux, yielding substituted quinolinone analogs.
Detailed Data Table Summarizing Preparation Methods
Research Findings and Mechanistic Insights
- Regioselectivity : The aminoalkylation occurs selectively at the 4-position of the quinolinone ring due to the electron density and steric factors.
- Tautomeric Form : NMR studies confirm the dominance of the quinolin-4(1H)-one form over the enol tautomer in the products.
- Reaction Medium : The basicity of the reaction medium influences side reactions such as ester hydrolysis.
- Reaction Sequence : Amidation prior to aminoalkylation tends to improve overall yields compared to the reverse sequence.
- Solvent Effects : 1,4-Dioxane as a solvent under reflux provides optimal conditions for the Mannich-type reaction.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinolinone core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinolinones and dihydroquinolinones, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone exhibit significant anticancer properties. For instance, derivatives synthesized through Mannich reactions have shown promising cytotoxicity against several cancer cell lines. A notable study reported that a related compound demonstrated an IC50 value of 1.539 µM against A549 cells, indicating strong potential as an anticancer agent .
In molecular docking studies, these compounds have shown favorable interactions with the epidermal growth factor receptor (EGFR), suggesting mechanisms of action that warrant further exploration for developing effective cancer therapies .
Antimicrobial Activity
The quinolinone scaffold is well-known for its antimicrobial properties. Various derivatives have been documented to possess antibacterial and antifungal activities. For example, quinolin-4-one derivatives have been marketed as antibiotics and are effective against various pathogens, including those resistant to conventional treatments .
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of derivatives of this compound against lung cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Activity
Another research effort focused on the synthesis and evaluation of quinolinone derivatives for antimicrobial activity. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents .
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Physicochemical Properties
- Lipophilicity : Pyrrolidine-methyl substitution increases logP compared to hydroxyl or carbonyl substituents, enhancing blood-brain barrier permeability .
- Acid-Base Behavior : The pyrrolidine group (pKa ~11.5) contributes to basicity, whereas 4-hydroxy derivatives (pKa ~7–8) are more acidic .
- Stability : Pyrrolidine-methyl derivatives exhibit superior stability in physiological pH compared to esters or thiones .
Table 2: Bioactivity Comparison
Structure-Activity Relationship (SAR) Insights
Substitution at 4-position :
- Pyrrolidine-methyl enhances CNS penetration but may reduce solubility.
- Hydroxyl groups (e.g., compound 11) improve hydrogen bonding but limit bioavailability .
Heterocyclic Appendages :
- Imidazole (UK-61,260) or piperazine (34b) groups confer target selectivity (e.g., cardiac vs. CNS receptors) .
Electron-Withdrawing Groups: Carbonyl or cyano substituents (e.g., compound 11) enhance antimicrobial activity by polar interactions .
Biological Activity
4-(Pyrrolidin-1-ylmethyl)-2(1H)-quinolinone is a chemical compound characterized by its quinoline core and a pyrrolidine substituent. This unique structure suggests significant potential in medicinal chemistry, particularly in the development of therapeutic agents. The compound's molecular formula is C13H14N2O, and it has been investigated for various biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.
Chemical Structure and Synthesis
The compound features a quinolinone ring, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step processes that allow for the modification of the quinolinone moiety to enhance biological activity.
Synthesis Overview
The synthesis generally includes:
- Formation of the quinolinone core.
- Introduction of the pyrrolidine group through various methods such as Mannich reactions.
- Purification steps to yield high-purity compounds suitable for biological testing.
Antibacterial Activity
Research indicates that derivatives of quinoline compounds exhibit notable antibacterial properties. In vitro studies have shown that this compound may demonstrate activity against various bacterial strains, including multidrug-resistant organisms.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Strong |
| Escherichia coli | 0.5 | Moderate |
| MRSA | <0.25 | Excellent |
The presence of the pyrrolidine moiety enhances binding affinity to bacterial targets, making this compound a candidate for further development against resistant strains .
Antifungal Activity
In addition to antibacterial effects, compounds similar to this compound have shown antifungal activity. Studies reveal that certain derivatives exhibit significant inhibitory effects on fungal pathogens, suggesting potential therapeutic applications in treating fungal infections .
Antimalarial Activity
The compound has also been explored for its antimalarial properties. Similar quinoline derivatives are known for their efficacy against Plasmodium falciparum, the causative agent of malaria. Preliminary data indicate that this compound may possess antiplasmodial activity with low micromolar EC50 values .
| Compound | EC50 (μM) | Activity |
|---|---|---|
| This compound | <5 | Promising |
| Standard Antimalarial (CQ) | 0.5 | Reference Control |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells.
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| A549 | 1.539 | Lower than Paclitaxel (0.3 μM) |
| K562 | 1.732 | Comparable to standard treatments |
Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer progression, indicating its potential as a lead compound for further drug development .
Q & A
Q. How do formulation variables affect the compound’s stability and bioavailability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
